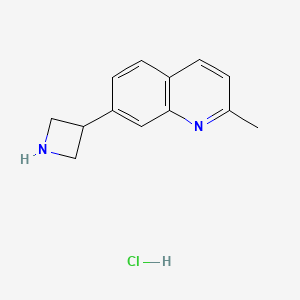
7-(3-Azetidinyl)-2-methylquinoline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32662301 is a chemical compound with unique properties that have garnered interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662301 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of organic reactions that require precise control of temperature, pressure, and pH levels. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of MFCD32662301 often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
MFCD32662301 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound.
科学的研究の応用
MFCD32662301 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: MFCD32662301 is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes.
作用機序
The mechanism of action of MFCD32662301 involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for elucidating its potential therapeutic and industrial applications.
特性
分子式 |
C13H15ClN2 |
|---|---|
分子量 |
234.72 g/mol |
IUPAC名 |
7-(azetidin-3-yl)-2-methylquinoline;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c1-9-2-3-10-4-5-11(6-13(10)15-9)12-7-14-8-12;/h2-6,12,14H,7-8H2,1H3;1H |
InChIキー |
NWPRLJWFLMGSFW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3CNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


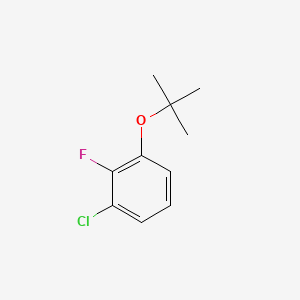
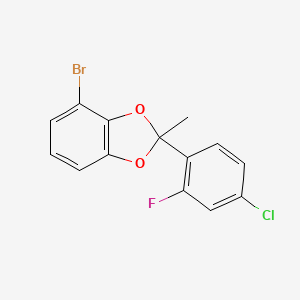
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)
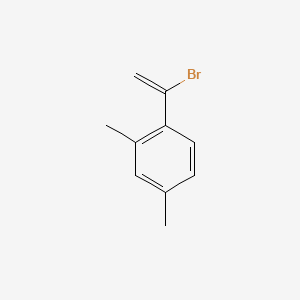

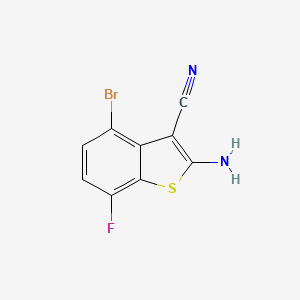
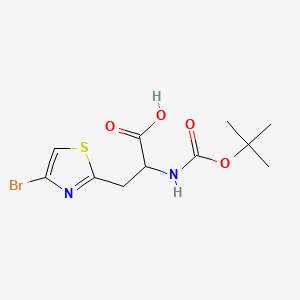
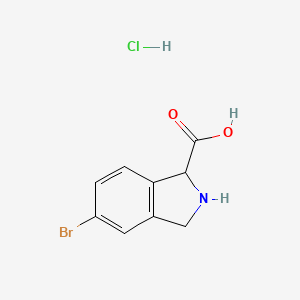

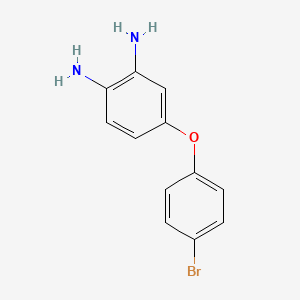
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
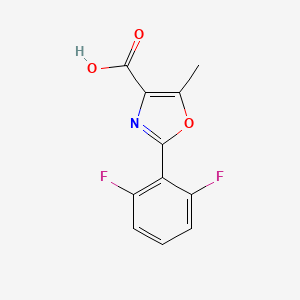
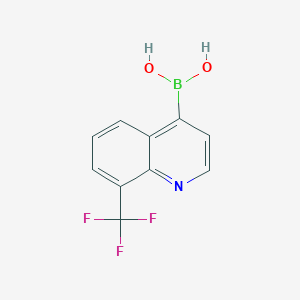
![7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13698688.png)
